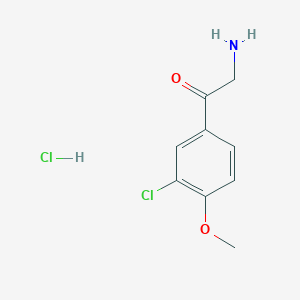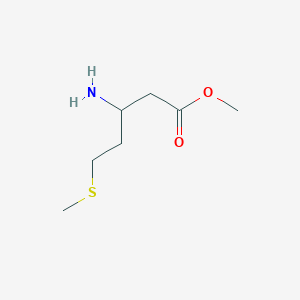
Methyl 3-amino-5-(methylthio)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(methylsulfanyl)pentanoate is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylsulfanyl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a precursor compound with methyl iodide in the presence of a base such as potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(methylsulfanyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-5-(methylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl 3-amino-5-(methylsulfanyl)pentanoate exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-methylisoxazole: Similar in structure but with an isoxazole ring.
Methyl 3-amino-5-methylthiazole: Contains a thiazole ring instead of a pentanoate ester.
Uniqueness
Methyl 3-amino-5-(methylsulfanyl)pentanoate is unique due to the presence of both an amino group and a methylsulfanyl group on a pentanoate ester backbone.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
methyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)5-6(8)3-4-11-2/h6H,3-5,8H2,1-2H3 |
Clé InChI |
VEJHYZCKDPMOAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




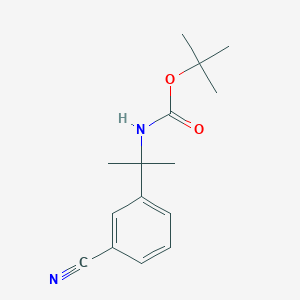
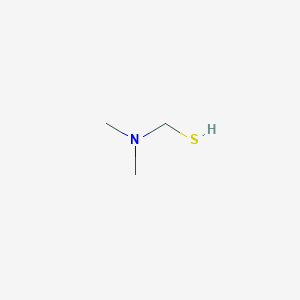
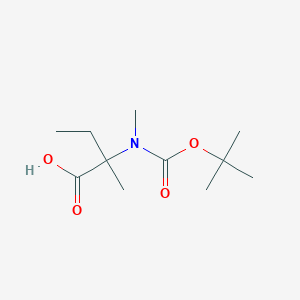
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
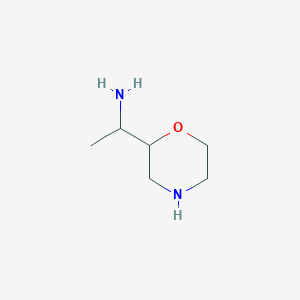
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
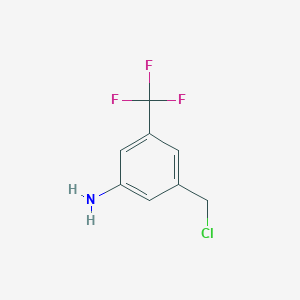

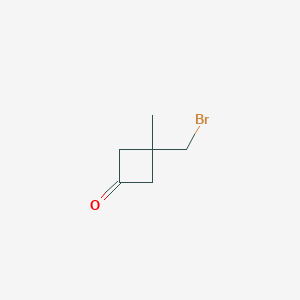
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
